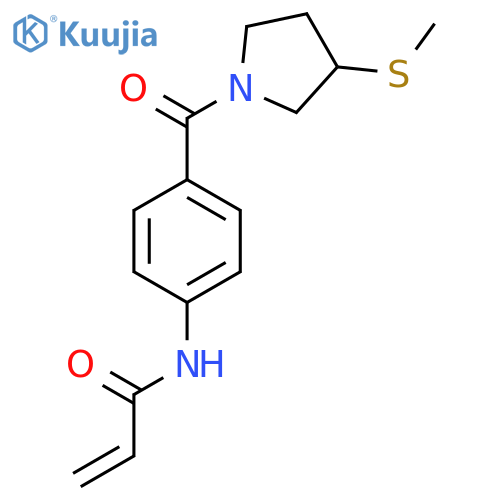Cas no 2411306-07-3 (N-{4-3-(methylsulfanyl)pyrrolidine-1-carbonylphenyl}prop-2-enamide)

2411306-07-3 structure
商品名:N-{4-3-(methylsulfanyl)pyrrolidine-1-carbonylphenyl}prop-2-enamide
N-{4-3-(methylsulfanyl)pyrrolidine-1-carbonylphenyl}prop-2-enamide 化学的及び物理的性質
名前と識別子
-
- N-{4-3-(methylsulfanyl)pyrrolidine-1-carbonylphenyl}prop-2-enamide
- 2411306-07-3
- Z3356153882
- N-{4-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]phenyl}prop-2-enamide
- EN300-26588221
-
- インチ: 1S/C15H18N2O2S/c1-3-14(18)16-12-6-4-11(5-7-12)15(19)17-9-8-13(10-17)20-2/h3-7,13H,1,8-10H2,2H3,(H,16,18)
- InChIKey: PYYRGTRNEQGQHJ-UHFFFAOYSA-N
- ほほえんだ: S(C)C1CN(C(C2C=CC(=CC=2)NC(C=C)=O)=O)CC1
計算された属性
- せいみつぶんしりょう: 290.10889899g/mol
- どういたいしつりょう: 290.10889899g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 378
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2
N-{4-3-(methylsulfanyl)pyrrolidine-1-carbonylphenyl}prop-2-enamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26588221-0.05g |
N-{4-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]phenyl}prop-2-enamide |
2411306-07-3 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-{4-3-(methylsulfanyl)pyrrolidine-1-carbonylphenyl}prop-2-enamide 関連文献
-
Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
2411306-07-3 (N-{4-3-(methylsulfanyl)pyrrolidine-1-carbonylphenyl}prop-2-enamide) 関連製品
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 13769-43-2(potassium metavanadate)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
